2-[(1-Adamantylcarbonyl)oxy]benzoic acid
Description
2-[(1-Adamantylcarbonyl)oxy]benzoic acid is a benzoic acid derivative characterized by an adamantane moiety attached via a carbonyloxy group at the 2-position of the benzene ring. The adamantyl group, a rigid, diamondoid hydrocarbon, confers unique steric and electronic properties to the compound.
Properties
CAS No. |
17500-57-1 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3g/mol |
IUPAC Name |
2-(adamantane-1-carbonyloxy)benzoic acid |
InChI |
InChI=1S/C18H20O4/c19-16(20)14-3-1-2-4-15(14)22-17(21)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,19,20) |
InChI Key |
UHAHLQTZODWDBL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4C(=O)O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
- 2-[(1-Adamantylcarbonyl)oxy]benzoic Acid: Substituent: Bulky adamantyl group linked via an ester bond.
- 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid : Substituent: Chloromethylbenzoyl group at the 2-position.
- Lactofen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid ester) : Substituent: Nitro and trifluoromethylphenoxy groups. Key Features: Used as an herbicide; nitro groups enhance redox activity, while fluorine improves stability.
- Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid) : Substituent: Naphthylaminocarbonyl group. Key Features: Acts as a plant growth regulator; the naphthyl group provides π-π stacking interactions for target binding.
Structural Implications :
The adamantyl group in this compound likely reduces solubility in aqueous media compared to chloromethyl or nitro-substituted analogs. However, its steric bulk may hinder enzymatic degradation, prolonging half-life .
Physical and Chemical Properties
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